![molecular formula C9H11ClF3NO B2588897 2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one CAS No. 1600231-09-1](/img/structure/B2588897.png)
2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine with 2-chloropropanone under specific reaction conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-1-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one: This compound also features a trifluoromethyl group but has different substituents, leading to distinct properties and applications.
1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Another compound with a trifluoromethyl group, used in different industrial applications.
Properties
IUPAC Name |
2-chloro-1-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClF3NO/c1-6(10)8(15)14-4-2-7(3-5-14)9(11,12)13/h2,6H,3-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYPPWPKEVRJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=CC1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2588816.png)
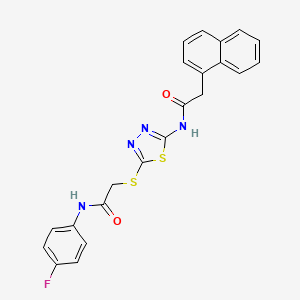

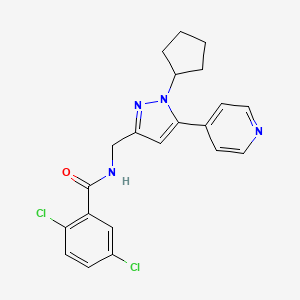
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588824.png)
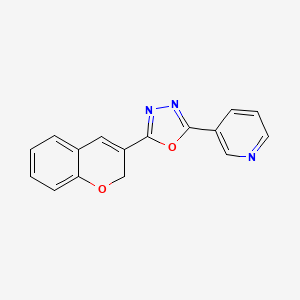
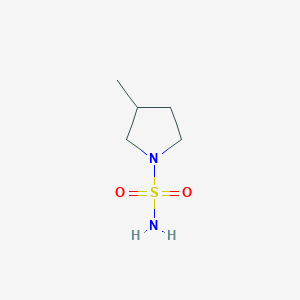
![2-(3-methylphenoxy)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2588827.png)
![2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2588829.png)
![N-benzyl-4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2588830.png)
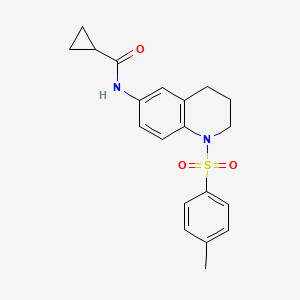
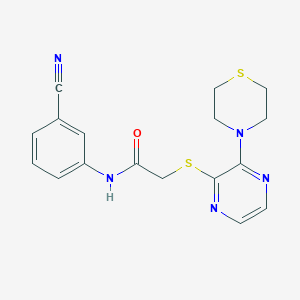
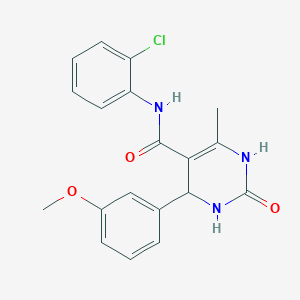
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2588837.png)
